(NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium
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Overview
Description
(NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium is a complex organic compound characterized by its unique structure, which includes a pyridine ring and an anilinium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium typically involves a multi-step process. One common method includes the condensation of 2-methyl aniline with pyridine-4-carboxaldehyde under acidic conditions, followed by oxidation to form the N-oxide derivative. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
(NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these molecules and influencing various biochemical pathways. The N-oxide group plays a crucial role in these interactions, often participating in redox reactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[(pyridin-4-yl)methylidene]aniline: Lacks the N-oxide group, resulting in different reactivity and applications.
N-oxido-N-[(pyridin-4-yl)methylidene]aniline: Similar structure but without the methyl group, affecting its chemical properties.
Uniqueness
(NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium is unique due to the presence of both the N-oxide and methyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological molecules, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-(2-methylphenyl)-1-pyridin-4-ylmethanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-11-4-2-3-5-13(11)15(16)10-12-6-8-14-9-7-12/h2-10H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBUHHRAPUIWJT-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+](=CC2=CC=NC=C2)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/[N+](=C/C2=CC=NC=C2)/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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